N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide
Overview
Description
N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide: is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, a chloro substituent, and an ethoxy group on a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-ethoxybenzoic acid and 3-acetylaniline.
Activation of Carboxylic Acid: The carboxylic acid group of 3-chloro-4-ethoxybenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Amide Formation: The acyl chloride is then reacted with 3-acetylaniline in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chloro group.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of N-(3-acetylphenyl)-3-substituted-4-ethoxybenzamide derivatives.
Oxidation: Formation of N-(3-carboxyphenyl)-3-chloro-4-ethoxybenzamide.
Reduction: Formation of N-(3-hydroxyphenyl)-3-chloro-4-ethoxybenzamide.
Hydrolysis: Formation of 3-chloro-4-ethoxybenzoic acid and 3-acetylaniline.
Scientific Research Applications
Chemistry
N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials due to its unique structural features.
Mechanism of Action
The mechanism by which N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The acetyl and chloro groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-3-chlorobenzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
N-(3-acetylphenyl)-4-ethoxybenzamide: Lacks the chloro group, potentially altering its chemical reactivity and biological activity.
N-(3-acetylphenyl)-3-chloro-4-methoxybenzamide: Contains a methoxy group instead of an ethoxy group, which may influence its steric and electronic properties.
Uniqueness
N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both chloro and ethoxy groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-chloro-4-ethoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-3-22-16-8-7-13(10-15(16)18)17(21)19-14-6-4-5-12(9-14)11(2)20/h4-10H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUCCIDOIVHQSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.